N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-21-14-7-4-10(2)8-15(14)22(19,20)17-12-9-11(16)5-6-13(12)18/h4-9,17-18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNQVZDOWLMSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 2-ethoxy-5-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-2-hydroxyaniline is dissolved in a suitable solvent like dichloromethane, and the 2-ethoxy-5-methylbenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds with similar structures to N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide exhibit anti-cancer properties. For instance, phenoxy derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines. These studies suggest that such compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Studies involving sulfonamide derivatives indicate that they can modulate inflammatory responses, potentially serving as therapeutic agents in conditions characterized by excessive inflammation .
Analgesic Properties
Similar compounds have been evaluated for their analgesic effects. For example, certain sulfonamide derivatives have demonstrated significant pain-relieving properties, making them candidates for further development as analgesics .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, typically starting from readily available phenolic compounds and utilizing sulfonation reactions. The development of derivatives has led to a variety of analogs that may enhance efficacy or reduce side effects compared to the parent compound.
Case Study 1: Cytotoxicity Assessment
A study investigated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anti-cancer agent.
Case Study 2: In Vivo Anti-inflammatory Study
In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups, suggesting effective anti-inflammatory properties. Further research is needed to elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparison with Similar Compounds
Structural Analogues with Halogen and Hydroxyl Substitutions
Compounds sharing the N-(5-chloro-2-hydroxyphenyl) group exhibit variations in their sulfonamide-linked aromatic systems, which influence their physicochemical and biological properties.
Table 1: Key Structural and Physical Properties of Selected Analogues
Key Observations :
- Halogen Effects : The presence of chlorine at the 5-position is common in antimicrobial agents (e.g., pyrazine-carboxamides in ), where it enhances lipophilicity and target binding.
- Hydroxy vs. Methoxy Groups : The 2-hydroxy group in the target compound may improve water solubility compared to methoxy analogues (e.g., N-(2-methoxy-5-chlorophenyl) derivatives in ), but could reduce membrane permeability.
Functional Group Variations in Sulfonamide Derivatives
The ethoxy and methyl groups in the target compound differentiate it from other sulfonamides with alternative substituents:
Table 2: Functional Group Impact on Properties
Research Findings :
- Antimycobacterial Activity: Pyrazine-carboxamide derivatives (e.g., compound 7d in ) with N-(5-chloro-2-hydroxyphenyl) groups and alkylamino chains showed potent activity, suggesting that the target compound’s ethoxy-methyl substitution may similarly enhance interactions with bacterial targets.
- Enzyme Inhibition : Methanesulfonyl-substituted benzamides () highlight the role of electron-withdrawing groups in modulating enzyme binding, a property that could extend to the target compound’s sulfonamide core.
Comparison with Ethoxy-Containing Analogues
Ethoxy groups are less common than methoxy in sulfonamide derivatives but offer unique steric and electronic profiles:
- : Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate contains an ethoxycarbonylpropyl chain, which increases molecular weight and polarity compared to the target compound’s simpler ethoxy group .
- : N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide shares the 2-ethoxy-5-methylbenzenesulfonamide moiety but incorporates a dimethoxyphenyl-hydroxyethyl group, likely reducing metabolic stability compared to the target’s chloro-hydroxyphenyl group .
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological effects.
Molecular Characteristics
- Molecular Formula : C15H16ClNO3S
- Molecular Weight : 325.8 g/mol
- CAS Number : 1421840-44-9
The structure of the compound includes a sulfonamide functional group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative activity against various cancer cell lines, similar to other sulfonamides.
- Anti-inflammatory Properties : The presence of a hydroxyl group may enhance anti-inflammatory activity by modulating cytokine production.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related compounds.
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| FGFR Inhibition | 4.1 | |
| Antiproliferative (KG1) | 25.3 | |
| Antimicrobial Activity | Not specified | General sulfonamide data |
Study on Antiproliferative Effects
A study investigated the antiproliferative effects of various sulfonamide derivatives, including this compound. The results indicated that this compound showed significant inhibition of cell proliferation in KG1 cell lines with an IC50 value of 25.3 µM, suggesting potential utility in cancer therapy .
Enzyme Inhibition Research
Research focusing on enzyme inhibition revealed that compounds similar to this compound could inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and angiogenesis. The reported IC50 for FGFR inhibition was less than 4.1 nM for structurally related compounds, indicating a strong potential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide, and how can reaction yields be maximized?
-
Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding aniline derivative. For example, reacting 5-chloro-2-hydroxyaniline with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate (10%) under stirring at room temperature for 1.5–2 hours yields the product. Post-synthesis purification via recrystallization (e.g., methanol) improves purity, with yields averaging ~70% under optimized conditions. Critical parameters include stoichiometric ratios, solvent choice, and reaction time .
-
Key Data :
| Parameter | Condition |
|---|---|
| Reactants | 5-chloro-2-hydroxyaniline, sulfonyl chloride |
| Base | 10% Na₂CO₃ (aq.) |
| Reaction Time | 1.5–2 hours |
| Purification | Methanol recrystallization |
| Yield | ~70% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation involves spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and sulfonamide NH (δ 10–12 ppm, broad).
- FT-IR : Stretching vibrations for S=O (~1350 cm⁻¹), N–H (~3300 cm⁻¹), and C–O (ethoxy, ~1250 cm⁻¹).
- X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during sulfonamide synthesis (e.g., over-sulfonylation or hydrolysis)?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–25°C to suppress hydrolysis of sulfonyl chloride.
- Base Selection : Use mild bases (e.g., Na₂CO₃) instead of strong bases (NaOH) to avoid deprotonating sensitive hydroxyl groups.
- Protecting Groups : Temporarily protect the phenolic –OH group (e.g., acetyl) before sulfonylation, followed by deprotection .
Q. How do substituent positions (e.g., chloro, ethoxy) influence the compound’s reactivity in nucleophilic substitution or enzyme inhibition studies?
- Methodological Answer :
-
Electronic Effects : The electron-withdrawing chloro group meta to the sulfonamide enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attacks.
-
Steric Effects : Ethoxy and methyl groups ortho to the sulfonamide may hinder binding in enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can model interactions with targets like carbonic anhydrase or NLRP3 inflammasome .
- Example Data :
| Substituent Position | Hammett σ Value | Impact on Reactivity |
|---|---|---|
| 5-Cl (meta) | +0.37 | Increases electrophilicity |
| 2-OCH₂CH₃ (ortho) | -0.10 | Steric hindrance |
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are false positives minimized?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase inhibition) with controls (e.g., buffer-only, known inhibitors).
- Cytotoxicity Screening : Pair bioactivity assays with parallel MTT/WST-1 tests to rule out non-specific cell death.
- Statistical Validation : Apply Z-factor analysis (Z’ > 0.5) to ensure assay robustness .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for sulfonamide derivatives: How to address variability?
- Methodological Answer : Variability often arises from:
- Polymorphism : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate stable forms.
- Impurities : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95% required for reliable mp) .
Methodological Best Practices
- Purification : Column chromatography (silica gel, hexane/EtOAc) for intermediates; recrystallization for final products.
- Stability Testing : Store the compound under inert atmosphere (N₂) at –20°C to prevent oxidation of the ethoxy group.
- Computational Modeling : Use Gaussian 16 for DFT calculations (B3LYP/6-31G*) to predict reactive sites and spectroscopic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
